N-(4-methoxybenzyl)-3-(quinolin-2-yloxy)pyrrolidine-1-carboxamide
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Overview
Description
N-(4-methoxybenzyl)-3-(quinolin-2-yloxy)pyrrolidine-1-carboxamide is a useful research compound. Its molecular formula is C22H23N3O3 and its molecular weight is 377.444. The purity is usually 95%.
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Scientific Research Applications
Discovery and Optimization in Kinase Inhibition
Research led by Degorce et al. (2016) unveiled a novel series of 3-quinoline carboxamides as potent and selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase. This discovery is particularly significant for understanding the mechanism of ATM inhibition, offering a promising avenue for therapeutic intervention in diseases where ATM plays a crucial role. The study emphasizes the compounds' efficacy in disease-relevant models when combined with DNA strand break-inducing agents, marking a step forward in the development of ATM kinase inhibitors with potential clinical applications (Degorce et al., 2016).
Polymorphic Modifications and Diuretic Properties
Another significant study by Shishkina et al. (2018) explored the polymorphic modifications of a compound closely related to N-(4-methoxybenzyl)-3-(quinolin-2-yloxy)pyrrolidine-1-carboxamide. The research highlighted its strong diuretic properties, suggesting its utility as a new hypertension remedy. The identification of two polymorphic forms and their structural analysis contribute to the understanding of the compound's physical properties and potential therapeutic applications (Shishkina et al., 2018).
Sustainable Synthesis Methods
Mastalir et al. (2016) presented an environmentally benign, sustainable, and practical synthesis of substituted quinolines and pyrimidines, which include structures related to this compound. This study is pivotal for the green chemistry domain, showcasing a method that combines high atom efficiency with the selective formation of C-C and C-N bonds, all while minimizing environmental impact. The synthesis approach opens new pathways for developing quinoline-based compounds with varied biological activities (Mastalir et al., 2016).
Mechanism of Action
Target of action
The compound “N-(4-methoxybenzyl)-3-(quinolin-2-yloxy)pyrrolidine-1-carboxamide” belongs to the class of quinolines and pyrrolidines. Quinolines are known to interact with a variety of targets, including G protein-coupled receptors, ion channels, and enzymes . Pyrrolidines are often found in drugs that affect the central nervous system .
Mode of action
The mode of action of “this compound” would depend on its specific targets. For example, if it targets an enzyme, it might inhibit or enhance the enzyme’s activity, leading to changes in the biochemical pathways that the enzyme is involved in .
Biochemical pathways
Without specific information on the compound’s targets, it’s difficult to say which biochemical pathways “this compound” might affect. Both quinolines and pyrrolidines are involved in a wide range of biological processes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “this compound” would depend on factors such as its chemical structure, formulation, and route of administration. Quinolines and pyrrolidines generally have good bioavailability and can cross the blood-brain barrier .
Result of action
The molecular and cellular effects of “this compound” would depend on its specific targets and mode of action. These effects could range from changes in cell signaling and gene expression to effects on cell growth and survival .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of “this compound”. For example, the compound might be more or less active or stable under acidic or alkaline conditions .
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-3-quinolin-2-yloxypyrrolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-27-18-9-6-16(7-10-18)14-23-22(26)25-13-12-19(15-25)28-21-11-8-17-4-2-3-5-20(17)24-21/h2-11,19H,12-15H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLDQAGZILKAAHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)N2CCC(C2)OC3=NC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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